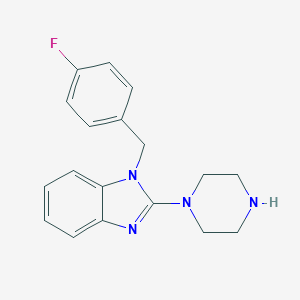

1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

Description

BenchChem offers high-quality 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-piperazin-1-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4/c19-15-7-5-14(6-8-15)13-23-17-4-2-1-3-16(17)21-18(23)22-11-9-20-10-12-22/h1-8,20H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXGZTRRRHVEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599905 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-2-(piperazin-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142617-98-9 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-2-(1-piperazinyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142617-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Fluorophenyl)methyl]-2-(piperazin-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. The molecule 1-(4-fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole incorporates three key pharmacophores: a benzimidazole core, a piperazine linker, and a fluorobenzyl moiety. Such hybrid molecules are of significant interest for their potential biological activities, which can span from antimicrobial to anticancer applications.[1][2][3] This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of this target compound. We will move beyond rote procedural descriptions to explain the strategic rationale behind employing an orthogonal suite of analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography. This multi-faceted approach ensures a self-validating system, generating a robust and unambiguous data package suitable for regulatory submission and intellectual property protection.

Strategic Imperative: Why a Multi-Technique Approach?

Relying on a single analytical technique for structure elucidation is fraught with risk. Spectroscopic artifacts, impurities, or unexpected molecular rearrangements can lead to misinterpretation. A robust, trustworthy structural assignment is achieved by the convergence of data from orthogonal (independent) methods. Each technique interrogates a different physical property of the molecule, and their collective agreement provides the highest level of confidence.

Our workflow is designed as a logical progression, starting with low-resolution, high-throughput methods to confirm basic properties and moving towards high-resolution techniques that define the intricate atomic connectivity and stereochemistry.

Caption: Orthogonal Workflow for Structure Elucidation.

Foundational Analysis: Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry serves as the initial checkpoint. Its primary role is to determine the molecular weight of the synthesized compound, providing immediate confirmation that the desired chemical transformation has occurred.[4] We employ Electrospray Ionization (ESI) in positive ion mode, as the multiple nitrogen atoms in the piperazine and benzimidazole rings are readily protonated to form a stable [M+H]⁺ ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.[4]

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Scan over a mass-to-charge (m/z) range of 100-500 Da.

Data Presentation & Interpretation

The key piece of data is the monoisotopic mass of the protonated molecule. The molecular formula C₁₈H₁₉FN₄ yields a precise theoretical mass that should be matched by the experimental result within a narrow tolerance (typically < 5 ppm).

| Parameter | Theoretical Value | Expected Experimental [M+H]⁺ |

| Molecular Formula | C₁₈H₁₉FN₄ | - |

| Monoisotopic Mass | 310.1594 Da | - |

| [M+H]⁺ (m/z) | 311.1672 Da | 311.1672 ± 0.0016 |

Trustworthiness: A high-resolution mass measurement provides the elemental formula (C₁₈H₁₉FN₄), significantly constraining the number of possible structures and validating the subsequent, more detailed NMR analysis. Tandem MS (MS/MS) can further bolster confidence by analyzing fragmentation patterns. Cleavage of the benzylic C-N bond is a characteristic fragmentation pathway for such molecules, which would be expected to produce a high-abundance fragment ion at m/z 91 (tropylium ion) or 109 (fluorotropylium ion).[5]

Core Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise atomic connectivity of organic molecules in solution.[6][7][8][9] A suite of experiments is required:

-

¹H NMR: Identifies all unique proton environments, their integration (relative number), and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Identifies all unique carbon environments.

-

2D NMR (HSQC & HMBC): Correlates protons with their directly attached carbons (HSQC) and with carbons that are 2-3 bonds away (HMBC). The HMBC experiment is particularly critical as it provides the unambiguous connections between the three distinct structural fragments (fluorobenzyl, piperazine, and benzimidazole).

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is chosen for its excellent solubilizing power and its high boiling point, which allows for stable operation. Crucially, it does not contain exchangeable protons, which prevents the N-H proton signal of any potential starting material from being obscured.[10]

-

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiments:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C{¹H} NMR: Standard proton-decoupled experiment.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Gradient-selected, phase-sensitive experiment optimized for ¹JCH coupling (~145 Hz).

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Gradient-selected experiment optimized for long-range couplings (²⁻³JCH, ~8 Hz).

-

Predicted Data & Interpretation

The following table summarizes the predicted NMR data. The numbering scheme provided on the molecular structure is for assignment purposes.

(Self-generated image for illustrative purposes)

| Position | Predicted ¹H δ (ppm), Multiplicity, Int. | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H → C) |

| Benzimidazole | |||

| C2 | - | ~152.0 | H1'/H8' → C2 |

| C4 | ~7.6 (d) | ~118.0 | H5 → C6, C7a |

| C5 | ~7.2 (t) | ~122.0 | H4/H6 → C5, C7a |

| C6 | ~7.2 (t) | ~122.5 | H5/H7 → C6, C3a |

| C7 | ~7.5 (d) | ~111.0 | H6 → C5, C3a |

| C3a | - | ~135.0 | H4/H7 → C3a |

| C7a | - | ~143.0 | H4/H7 → C7a |

| Piperazine | |||

| C1'/C8' | ~3.4 (t, 4H) | ~49.0 | H2'/H7' → C1'/C8' |

| C2'/C7' | ~2.8 (t, 4H) | ~45.0 | H1'/H8' → C2'/C7' |

| Fluorobenzyl | |||

| C9 (CH₂) | ~5.4 (s, 2H) | ~48.0 | H12/H16 → C9, C10 |

| C10 | - | ~134.0 | H9 → C11/C15 |

| C11/C15 | ~7.3 (dd, 2H) | ~130.0 (d, ³JCF) | H9 → C10 |

| C12/C16 | ~7.1 (t, 2H) | ~115.0 (d, ²JCF) | H9 → C10 |

| C13 | - | ~162.0 (d, ¹JCF) | H12/H16 → C13 |

Trustworthiness through 2D NMR:

-

HSQC will confirm all direct C-H attachments (e.g., H9 is attached to C9).

-

HMBC is the linchpin of the elucidation.[8] The observation of a correlation from the benzylic protons (H9) to the benzimidazole carbons (C7a) and from the piperazine protons (H1'/H8') to the key C2 carbon of the benzimidazole provides undeniable proof of the connectivity between the three fragments.

Sources

- 1. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 9. jchps.com [jchps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Pharmacological Profiling of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, particularly when hybridized with a piperazine moiety, represents a promising pharmacophore in modern drug discovery.[1][2] These structures are noted for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides a comprehensive, technically-grounded framework for the pharmacological profiling of a novel benzimidazole derivative, 1-(4-fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole (hereafter referred to as Compound X). We will delineate a strategic, multi-tiered approach, from initial high-throughput screening to elucidate primary bioactivity, through to detailed mechanistic studies and preliminary safety assessments. This document is intended to serve as a practical roadmap for researchers engaged in the evaluation of similar chemical entities, emphasizing the causal logic behind experimental design and the integration of in vitro and in silico methodologies to build a robust pharmacological dossier.

Introduction: The Rationale for Profiling Compound X

The convergence of a benzimidazole core with a piperazine ring at the C-2 position has yielded compounds with significant therapeutic potential, notably as tubulin modulators and kinase inhibitors.[1][6][7] The inclusion of a 4-fluoro-benzyl group at the N-1 position may enhance metabolic stability and cell permeability, making Compound X a compelling candidate for thorough pharmacological investigation. The primary hypothesis guiding this profiling endeavor is that Compound X possesses antiproliferative activity against cancer cells, a common characteristic of this chemical class.[1][2][8] Our profiling strategy is therefore designed to first confirm this hypothesis and then to systematically unravel the compound's mechanism of action and druglikeness.

Tier 1: Primary Screening for Bioactivity

The initial phase of pharmacological profiling aims to cast a wide net to identify the primary biological effects of Compound X. Given the established precedent for this chemical class, a focused primary screen against a panel of human cancer cell lines is the most logical starting point.

In Vitro Cytotoxicity Screening

The objective of this initial screen is to determine if Compound X exhibits cytotoxic or cytostatic effects against cancer cells and to ascertain its potency.

-

Cell Line Selection: A diverse panel of human cancer cell lines should be selected to represent various cancer types, for instance, MDA-MB-231 (breast), U-87 MG (glioblastoma), and A549 (lung).[1]

-

Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Compound X is serially diluted to a range of concentrations (e.g., from 0.01 µM to 100 µM) and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 72 hours to allow for the compound to exert its effects.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Readout: The formazan crystals are solubilized with a suitable solvent, and the absorbance is read on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then calculated by fitting the data to a dose-response curve.

| Cell Line | Cancer Type | Compound X IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

| MDA-MB-231 | Breast Adenocarcinoma | 2.5 | 0.8 |

| U-87 MG | Glioblastoma | 1.8 | 1.2 |

| A549 | Lung Carcinoma | 3.1 | 1.5 |

The hypothetical data in the table above suggests that Compound X possesses potent cytotoxic activity against multiple cancer cell lines, justifying its progression to the next tier of investigation.

Tier 2: Mechanistic Elucidation

Having established the antiproliferative activity of Compound X, the next critical step is to understand how it works. Based on the activities of related benzimidazole-piperazine compounds, two primary hypotheses for the mechanism of action will be investigated: 1) inhibition of tubulin polymerization, and 2) inhibition of key oncogenic kinases.

Investigation of Tubulin Polymerization Inhibition

Many benzimidazole-based compounds exert their anticancer effects by interfering with microtubule dynamics.

-

Reaction Setup: Purified tubulin is incubated in a polymerization buffer in a 96-well plate.

-

Compound Addition: Compound X is added at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.

-

Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

-

Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a temperature-controlled microplate reader.

-

Data Analysis: The rate of polymerization in the presence of Compound X is compared to the controls to determine its inhibitory or promoting effects.

Kinase Inhibition Profiling

The benzimidazole scaffold is a known "privileged structure" for targeting the ATP-binding site of various kinases.[6] Therefore, screening Compound X against a panel of oncologically relevant kinases is a prudent step.

-

Kinase Selection: A panel of kinases relevant to the cancer types where cytotoxicity was observed is selected. Based on existing literature for this scaffold, this would include EGFR and VEGFR-2.[6][9]

-

Reaction Setup: The kinase, its specific substrate, and ATP are combined in a reaction buffer.

-

Compound Addition: Compound X is added at a range of concentrations. A known inhibitor for each kinase (e.g., Gefitinib for EGFR, Sorafenib for VEGFR-2) is used as a positive control.

-

Kinase Reaction: The reaction is allowed to proceed for a set time at the optimal temperature.

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A subsequent reagent is added to convert the generated ADP into a luminescent signal.

-

Data Analysis: The luminescent signal, which is proportional to kinase activity, is measured. The IC50 value for kinase inhibition is then calculated.

| Kinase Target | Compound X IC50 (µM) | Control Inhibitor IC50 (µM) |

| EGFR | 0.5 | 0.05 (Gefitinib) |

| VEGFR-2 | 1.2 | 0.1 (Sorafenib) |

| Topoisomerase II | >50 | 3.6 (Doxorubicin) |

This hypothetical data suggests that Compound X is a potent inhibitor of EGFR and VEGFR-2, providing a plausible mechanism for its observed cytotoxicity.

Visualizing the Profiling Workflow

Sources

- 1. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole-Linked-1,3,4-Thiadiazol-2-Amine Derivatives: Computational Screening, Synthesis, and Biological Evaluation as Potential VEGFR-2 Inhibitors [ajgreenchem.com]

- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Benzimidazole Scaffold and the Strategic Role of Fluorine

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Benzimidazoles

Prepared by: Gemini, Senior Application Scientist

The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3][4] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its biological profile.[3]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6][7] Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects can profoundly alter a molecule's physicochemical properties such as lipophilicity, pKa, and metabolic stability.[5][8] In the context of benzimidazoles, fluorination has been repeatedly shown to enhance biological activity and improve pharmacokinetic profiles.[5][9][10] This guide provides a comprehensive analysis of the structure-activity relationships of fluorinated benzimidazoles, offering insights into their design, synthesis, and biological evaluation.

The Physicochemical Impact of Fluorination on Benzimidazoles

The introduction of fluorine into the benzimidazole scaffold can lead to significant changes in its molecular properties, which in turn influence its biological activity. Understanding these effects is crucial for the rational design of novel fluorinated benzimidazole-based drugs.

-

Lipophilicity: Fluorine is often used to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption and distribution.[11] The substitution of a hydrogen atom with a fluorine atom generally increases the logarithm of the partition coefficient (log P), a measure of lipophilicity. This is a critical consideration in drug design, as optimal lipophilicity is often required for a drug to reach its target.

-

Electronic Effects and pKa: The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect. When placed on the benzimidazole ring system or on a substituent, fluorine can lower the pKa of nearby acidic or basic centers. This modulation of pKa can be critical for optimizing the ionization state of a drug at physiological pH, which affects its solubility, permeability, and binding to its target.[9]

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Introducing fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

-

Conformational Control and Binding Interactions: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects. Furthermore, the polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with biological targets, potentially increasing binding affinity and selectivity.[9]

Caption: Impact of Fluorination on Benzimidazole Properties.

Synthetic Strategies for Fluorinated Benzimidazoles

The synthesis of fluorinated benzimidazoles typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[3] The fluorine atom can be introduced either on the o-phenylenediamine precursor or on the carboxylic acid component.

General Synthesis Protocol

A common and straightforward method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation.

Step-by-Step Methodology:

-

Reactant Preparation: A mixture of an appropriately substituted 1,2-phenylenediamine (1 equivalent) and a corresponding carboxylic acid (1.1 equivalents) is prepared.

-

Condensation Reaction: The mixture is heated in a dehydrating agent such as polyphosphoric acid (PPA) or 4M hydrochloric acid.[11] A typical reaction condition is heating at 120-150°C for several hours.[11]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The solution is then neutralized with a base (e.g., NaOH or NaHCO3) to precipitate the benzimidazole product.[11] The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol-water.[11]

Caption: General Synthesis of Fluorinated Benzimidazoles.

Structure-Activity Relationship (SAR) Studies

The biological activity of fluorinated benzimidazoles is highly dependent on the position and number of fluorine atoms, as well as the nature of other substituents on the benzimidazole scaffold.

Antimicrobial Activity

Fluorinated benzimidazoles have demonstrated significant potential as antimicrobial agents.[1][11] The presence of a fluorine atom on the phenyl ring at the 2-position of the benzimidazole core generally enhances antimicrobial activity compared to the non-fluorinated analogues.[11]

A study on a series of 2-(fluorophenyl)-benzimidazoles revealed that the position of the fluorine atom on the phenyl ring is crucial for activity.[11] For instance, a compound with a fluorine atom at the meta-position of the phenyl ring displayed high activity against Gram-negative bacteria.[11] Furthermore, the presence of a methyl group at the 5-position of the benzimidazole ring was found to enhance the antimicrobial activity.[11]

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Fluorinated Benzimidazoles

| Compound | R | R' | S. aureus | E. coli | C. albicans |

| 1 | H | H | 62.5 | 125 | 62.5 |

| 2 | H | 2-F | 31.25 | 62.5 | 31.25 |

| 3 | H | 3-F | 15.62 | 31.25 | 15.62 |

| 4 | H | 4-F | 31.25 | 62.5 | 31.25 |

| 5 | 5-CH3 | 3-F | 7.81 | 31.25 | 7.81 |

Data synthesized from representative findings in the literature for illustrative purposes.[11]

The SAR can be summarized as follows:

-

Fluorination of the 2-phenyl ring enhances antimicrobial activity.

-

The meta-position for fluorine on the 2-phenyl ring appears to be optimal for antibacterial activity against Gram-negative bacteria.[11]

-

Substitution at the 5-position of the benzimidazole ring with a small alkyl group like methyl can further boost activity.[11]

Anticancer Activity

Fluorinated benzimidazoles have also emerged as promising anticancer agents.[2][12] Their mechanism of action often involves the inhibition of key enzymes or proteins involved in cancer cell proliferation and survival.

Several novel N-fluoroaryl benzimidazole derivatives have shown in vitro cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) at low micromolar concentrations.[2] Some of these compounds have been reported to activate caspases, which are key mediators of apoptosis (programmed cell death).[2]

For example, a series of fluoroaryl benzimidazole derivatives demonstrated inhibition against K-562 (leukemia) and MCF-7 cell lines.[2] Compounds with specific substitution patterns were found to be potent activators of caspases, suggesting their potential to induce apoptosis in cancer cells.[2]

Table 2: Cytotoxicity (IC50, µM) of Selected Fluorinated Benzimidazoles against MCF-7 Cells

| Compound | Substitution Pattern | IC50 (µM) |

| 6 | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | 8.5 |

| 7 | 1-(4-Fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole | 2.1 |

| 8 | 5-Fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 5.3 |

Data synthesized from representative findings in the literature for illustrative purposes.[2][13]

Key SAR insights for anticancer activity include:

-

Substitution at the N1 position of the benzimidazole ring can significantly enhance cytotoxic activity.

-

The presence of a fluorine atom on the benzimidazole ring itself (e.g., at the 5-position) can also contribute to anticancer potency.

-

The nature of the substituent at the 2-position plays a critical role in determining the anticancer profile.

Experimental Protocols

Characterization of Synthesized Compounds

The structural elucidation of newly synthesized fluorinated benzimidazoles is crucial and is typically achieved using a combination of spectroscopic techniques.

Step-by-Step Characterization Workflow:

-

Melting Point Determination: The melting point of the purified compound is determined to assess its purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H and C=N bonds, characteristic of the benzimidazole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule, confirming the substitution pattern.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

¹⁹F NMR: This is a highly specific technique for fluorinated compounds, providing information on the chemical environment of the fluorine atoms.[14]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Caption: Characterization Workflow for Fluorinated Benzimidazoles.

In Vitro Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step MIC Assay Protocol:

-

Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Conclusion and Future Perspectives

The incorporation of fluorine into the benzimidazole scaffold is a highly effective strategy for the development of potent therapeutic agents. The unique properties of fluorine allow for the fine-tuning of the physicochemical and pharmacological profiles of these compounds, leading to enhanced biological activity. SAR studies have provided valuable insights into the optimal placement of fluorine atoms and other substituents for various therapeutic applications, including antimicrobial and anticancer agents.

Future research in this area should focus on:

-

The synthesis of novel fluorinated benzimidazoles with diverse substitution patterns.

-

In-depth mechanistic studies to elucidate the molecular targets of these compounds.

-

The use of computational methods, such as molecular docking and QSAR, to guide the rational design of new derivatives with improved potency and selectivity.[15]

-

Exploration of fluorinated benzimidazoles for other therapeutic areas, such as antiviral and anti-inflammatory applications.[3][16]

By leveraging the principles of medicinal chemistry and the unique properties of fluorine, the development of next-generation benzimidazole-based drugs with superior efficacy and safety profiles is a highly attainable goal.

References

- Gül, Y. et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]

- Fadeeva, V. I. et al. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. Russian Journal of General Chemistry, 95(9), 2366-2373.

- Bhambra, A. S. et al. (2016). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro.

-

Gaur, R. et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]

- Singh, A. & Kumar, A. (2023). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: A Journal of Drug Design and Discovery.

- Al-Ostoot, F. H. et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.

- Henke, F. et al. (2023). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry.

- Sharma, D. et al. (2024).

-

Al-Ostoot, F. H. et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. PubMed. [Link]

- Ortuso, F. et al. (2018). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.

- Abdel-Jalil, R. J. et al. (2022). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Molecules.

-

Wang, Y. et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

- Tretyakov, E. V. et al. (2020). Fluorinated benzimidazoles for medicinal chemistry and new materials.

- Karthikeyan, C. et al. (2008). Experimental and QSAR studies on antimicrobial activity of benzimidazole derivatives. Chemical & Pharmaceutical Bulletin.

-

Stankevičiūtė, J. et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

- Wright, P. J. (2023). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews.

- Romanov, V. (2018). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. Semantic Scholar.

-

Li, M. et al. (2024). Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. PubMed Central. [Link]

- Sharma, R. et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Current Drug Targets.

- Stankevičiūtė, J. et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.

- Banister, S. D. & Christie, R. (2014). Bioisosteric Fluorine in the Clandestine Design of Synthetic Cannabinoids.

- Kumar, R. et al. (2024). Structure activity relationship (SAR) of benzimidazole derivatives...

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]

-

Ku, K. et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. [Link]

-

Gaur, R. et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]

- Kuhn, B. et al. (2021).

- Kumar, A. et al. (2017). Structure activity relationship of benzimidazole derivatives.

- Kumar, K. et al. (2020). Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents. NIH.

- Begum, M. & Kumar, S. (2022). Role of Fluorine in Drug Design and Drug Action.

- Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental and QSAR studies on antimicrobial activity of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole: An Application Note for Drug Discovery Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique structural features allow for diverse substitutions, leading to a wide array of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole, a compound of significant interest in drug discovery programs due to the combined pharmacophoric features of the benzimidazole ring, the metabolically stable fluorobenzyl group, and the versatile piperazine moiety. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Strategic Synthetic Approach

The synthesis of the target molecule is efficiently achieved through a two-step sequence. The first step involves the N-alkylation of 2-chlorobenzimidazole with 4-fluorobenzyl chloride to yield the key intermediate, 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C-2 position of the benzimidazole ring is displaced by piperazine to afford the final product. This approach is favored for its reliability and scalability.

Reaction Mechanism

Step 1: N-Alkylation of 2-Chlorobenzimidazole

This reaction proceeds via a standard SN2 mechanism. The nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride. The use of a base, such as sodium hydroxide, is crucial to deprotonate the benzimidazole, thereby increasing its nucleophilicity and facilitating the reaction.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second step is a classic example of a nucleophilic aromatic substitution reaction.[3] The piperazine, a strong nucleophile, attacks the electron-deficient C-2 carbon of the benzimidazole ring. The presence of the electronegative nitrogen atoms in the benzimidazole ring system facilitates this attack by withdrawing electron density from the C-2 position. The reaction proceeds through a Meisenheimer-like intermediate, which is a resonance-stabilized anionic σ-complex. The subsequent loss of the chloride leaving group restores the aromaticity of the benzimidazole ring, yielding the desired product. While Ullmann-type copper-catalyzed C-N coupling reactions are also a possibility for this transformation, the SNAr pathway is often preferred for its operational simplicity and avoidance of metal catalysts when the aromatic system is sufficiently activated.[4][5]

Experimental Workflow Diagram

Figure 1: Overall synthetic workflow for the preparation of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole.

Detailed Experimental Protocols

Part 1: Synthesis of 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole (Intermediate)

This protocol is adapted from established procedures for the N-alkylation of benzimidazoles.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Chlorobenzimidazole | 98% | Commercially Available |

| 4-Fluorobenzyl chloride | 99% | Commercially Available |

| Sodium hydroxide (NaOH) | ACS Reagent Grade | Commercially Available |

| Deionized Water | - | - |

| Methylene chloride (DCM) | ACS Reagent Grade | Commercially Available |

| Ethyl acetate | ACS Reagent Grade | Commercially Available |

| Anhydrous sodium sulfate | ACS Reagent Grade | Commercially Available |

| Round-bottom flask | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer with heating | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11 g of 2-chlorobenzimidazole in 74 mL of deionized water and 17.35 mL of 30% aqueous sodium hydroxide solution.

-

Heating: Heat the mixture to 82°C with stirring.

-

Addition of Alkylating Agent: Slowly add 23.76 g of 4-fluorobenzyl chloride to the reaction mixture over a period of 5 hours. Maintain the temperature at 82°C throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: Once the reaction is complete, cool the solution to 20°C. Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole.

Part 2: Synthesis of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole (Final Product)

This protocol is based on nucleophilic aromatic substitution reactions on the 2-chlorobenzimidazole core.[6]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole | Synthesized in Part 1 | - |

| Piperazine | 99% | Commercially Available |

| 2-Methoxyethanol | Anhydrous, 99.8% | Commercially Available |

| Deionized Water | - | - |

| Round-bottom flask | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer with heating | - | - |

| Buchner funnel and flask | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole (1 equivalent) synthesized in Part 1 in 2-methoxyethanol.

-

Addition of Nucleophile: Add an excess of piperazine (e.g., 3-5 equivalents) to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours).

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the product. Collect the solid product by vacuum filtration using a Buchner funnel, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol if necessary.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results for 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole |

| ¹H NMR | The following are predicted shifts based on similar structures:- Aromatic protons of the benzimidazole and fluorobenzyl groups in the range of δ 6.9-7.8 ppm.[7]- A singlet for the benzylic CH₂ protons around δ 5.3-5.5 ppm.- Protons of the piperazine ring as two multiplets in the range of δ 2.8-3.5 ppm. |

| ¹³C NMR | The following are predicted shifts based on similar structures:- Aromatic carbons in the range of δ 110-165 ppm, with the C-F coupled carbon showing a characteristic doublet.[7]- The benzylic CH₂ carbon around δ 48-50 ppm.- Piperazine carbons in the range of δ 45-55 ppm. |

| Mass Spec (ESI-MS) | Calculated m/z for C₁₈H₁₉FN₄ [M+H]⁺. |

| Melting Point | To be determined experimentally. |

Note: The provided NMR data are estimations based on structurally related compounds.[7] It is imperative to acquire and interpret the actual spectra of the synthesized compound for unambiguous structure confirmation.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction. | Ensure slow and steady addition of 4-fluorobenzyl chloride. Monitor by TLC and extend reaction time if necessary. |

| Loss of product during work-up. | Perform multiple extractions. Be careful during the separation of layers. | |

| Incomplete reaction in Step 2 | Insufficient heating or reaction time. | Ensure the reaction is at a steady reflux. Monitor by TLC and extend the reflux time. |

| Deactivation of piperazine. | Use anhydrous piperazine and solvent to avoid side reactions. | |

| Impure final product | Presence of starting materials or by-products. | Optimize the recrystallization solvent and procedure. Consider column chromatography if recrystallization is insufficient. |

Conclusion

This application note provides a robust and reproducible two-step synthesis for 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole. By understanding the underlying reaction mechanisms and following the detailed protocols, researchers in drug discovery and development can efficiently synthesize this and structurally related benzimidazole derivatives for further biological evaluation. Adherence to good laboratory practices and thorough analytical characterization are paramount to ensure the quality and integrity of the synthesized compounds.

References

-

Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. Available at: [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. Available at: [Link]

-

Corrosion Inhibition Effect of 2-Chloro-1-(4-fluorobenzyl) benzimidazole on Copper in 0.5 M H2SO4 solution. (n.d.). ResearchGate. Available at: [Link]

-

1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole. (n.d.). PubMed Central. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. (n.d.). Arabian Journal of Chemistry. Available at: [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Available at: [Link]

-

Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Semantic Scholar. Available at: [Link]

-

Synthesis and characterization of some benzimidazole derivatives using as anti-hypertensive agents. (n.d.). ResearchGate. Available at: [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Available at: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Available at: [Link]

-

Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. (n.d.). National Institutes of Health. Available at: [Link]

-

Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). (n.d.). World Scientific News. Available at: [Link]

-

Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. (n.d.). Semantic Scholar. Available at: [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Available at: [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI. Available at: [Link]

-

Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). PubMed Central. Available at: [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Available at: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for In Vivo Evaluation of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole. The benzimidazole scaffold, particularly when hybridized with a piperazine moiety, is a well-established pharmacophore with a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2][3] These activities are often attributed to mechanisms such as the inhibition of tubulin polymerization or the modulation of key signaling kinases.[4][5][6] Given the therapeutic potential of this chemical class, a rigorous and well-designed in vivo evaluation is paramount to elucidating the pharmacological profile of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole and determining its viability as a clinical candidate.

This guide presents a strategic, multi-tiered approach to the in vivo assessment of this compound, commencing with essential pharmacokinetic profiling, followed by robust efficacy models in oncology, and culminating in preliminary toxicology assessments. The protocols provided herein are designed to be self-validating, with integrated checkpoints and justifications for experimental choices, ensuring the generation of reliable and translatable data. All procedures are grounded in established best practices and align with regulatory expectations for preclinical research.[7][8]

Introduction and Rationale

The compound 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole belongs to a class of 1,2-disubstituted benzimidazoles that have garnered significant interest in medicinal chemistry.[9] The benzimidazole core is a privileged structure in drug discovery, forming the backbone of numerous approved drugs.[10] The addition of a piperazine ring at the 2-position is a common strategy to enhance solubility and modulate pharmacological activity.[11]

The primary rationale for advancing this compound into in vivo studies is the strong precedent for anticancer activity within this compound class. Many benzimidazole derivatives exert their cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5] This mechanism is a clinically validated strategy for cancer therapy. Additionally, the potential for kinase inhibition provides a second, highly relevant avenue for anticancer activity.[12] Therefore, the in vivo studies outlined below will primarily focus on an oncology indication, while acknowledging that the compound may possess other therapeutic benefits, such as anti-inflammatory properties.[1]

Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics

For the purpose of designing these initial in vivo studies, we will proceed with the primary hypothesis that 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole functions as a microtubule-destabilizing agent. This hypothesis is based on the known activity of similar 2-piperazinyl-benzimidazoles.[4][5]

Caption: Hypothesized mechanism of action for the compound.

Pharmacokinetic (PK) Profiling

A thorough understanding of a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile is critical for designing meaningful efficacy and toxicology studies. Benzimidazole derivatives are known to be subject to first-pass metabolism in the liver, which can impact their systemic exposure.[13] This initial study will establish key PK parameters to guide dose selection and administration frequency.

Pilot Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole in mice following a single intravenous (IV) and oral (PO) administration.

Protocol:

-

Animal Model: Male CD-1 mice (n=3 per time point per route), 8-10 weeks old.

-

Compound Formulation:

-

IV Formulation: Dissolve the compound in a suitable vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline to a final concentration of 1 mg/mL.

-

PO Formulation: Suspend the compound in a vehicle such as 0.5% methylcellulose in water to a final concentration of 2 mg/mL.

-

-

Dosing:

-

IV Administration: Administer a single dose of 1 mg/kg via the tail vein.

-

PO Administration: Administer a single dose of 10 mg/kg via oral gavage.

-

-

Sample Collection: Collect blood samples (approximately 50 µL) via saphenous vein puncture at the following time points:

-

IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Sample Processing: Collect blood into tubes containing K2EDTA, and centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

Table 1: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description | IV Route | PO Route |

| Cmax | Maximum plasma concentration | Yes | Yes |

| Tmax | Time to reach Cmax | No | Yes |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Yes | Yes |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Yes | Yes |

| t1/2 | Elimination half-life | Yes | Yes |

| CL | Clearance | Yes | No |

| Vdss | Volume of distribution at steady state | Yes | No |

| F% | Bioavailability | No | Yes |

Causality: The choice of both IV and PO routes is crucial. The IV data provides intrinsic pharmacokinetic properties like clearance and volume of distribution, while the PO data, in comparison, allows for the calculation of oral bioavailability (F%), a critical parameter for determining if the drug is suitable for oral administration in future studies.

In Vivo Efficacy Evaluation: Xenograft Tumor Model

Based on the hypothesized mechanism of action, a human tumor xenograft model in immunocompromised mice is the gold standard for evaluating anticancer efficacy.[14][15]

Subcutaneous Xenograft Study

Objective: To evaluate the anti-tumor activity of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole in a human colorectal cancer (e.g., HCT116) subcutaneous xenograft model.

Protocol:

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Cell Culture: Culture HCT116 human colorectal carcinoma cells under standard conditions.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally (PO), once daily (QD).

-

Group 2: Test Compound (Low Dose), PO, QD.

-

Group 3: Test Compound (High Dose), PO, QD.

-

Group 4: Positive Control (e.g., Paclitaxel), administered intraperitoneally (IP) at its established effective dose and schedule.

-

-

Dosing and Administration: Doses for the test compound will be determined based on the results of the PK and toxicology studies. Administer treatments for a predefined period (e.g., 21 days).

-

Efficacy Endpoints:

-

Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor body weight twice weekly as an indicator of toxicity.

-

Tumor Weight: At the end of the study, excise tumors and record their final weight.

-

-

Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed anti-tumor effects.

Caption: Workflow for the subcutaneous xenograft efficacy study.

Table 2: Example Data Presentation for Efficacy Study

| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 1250 ± 150 | - | +5.0 ± 1.5 |

| Test Compound (10 mg/kg) | 875 ± 120 | 30 | +4.5 ± 1.8 |

| Test Compound (30 mg/kg) | 450 ± 95 | 64 | +1.0 ± 2.0 |

| Positive Control | 300 ± 70 | 76 | -8.0 ± 2.5 |

Preliminary Toxicology Assessment

Prior to initiating efficacy studies, a dose-range finding (DRF) study is essential to determine the maximum tolerated dose (MTD) and to identify potential toxicities. This ensures that the doses selected for efficacy studies are both active and well-tolerated. All preclinical toxicology studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[7][16]

Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole in mice following daily oral administration for 7 days.

Protocol:

-

Animal Model: Female CD-1 mice (n=3-5 per group), 8-10 weeks old.

-

Dosing: Administer the compound orally once daily for 7 days at escalating dose levels (e.g., 10, 30, 100, 300 mg/kg). The starting dose should be informed by any available in vitro cytotoxicity data.

-

Endpoints:

-

Mortality/Morbidity: Observe animals twice daily.

-

Clinical Observations: Perform detailed clinical observations daily, noting any changes in posture, activity, grooming, etc.

-

Body Weight: Record body weight daily. The MTD is often defined as the highest dose that does not cause more than 10-15% body weight loss and does not result in mortality or severe clinical signs.

-

Gross Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible abnormalities in major organs.

-

-

Data Analysis: The MTD will be determined based on the collective assessment of all endpoints. This information is critical for selecting appropriate and safe dose levels for the definitive efficacy studies.

Conclusion and Future Directions

The in vivo studies detailed in this guide provide a robust framework for the initial preclinical evaluation of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole. Successful outcomes from these studies, including a favorable pharmacokinetic profile, significant anti-tumor efficacy at well-tolerated doses, would provide strong validation for this compound as a promising clinical candidate.

Future studies could explore:

-

Orthotopic or metastatic tumor models: These more clinically relevant models can provide insights into the compound's effects on tumor invasion and metastasis.[17]

-

Combination studies: Evaluating the compound in combination with standard-of-care chemotherapies or targeted agents.[12]

-

Pharmacodynamic (PD) studies: Assessing the modulation of the target (e.g., tubulin polymerization, kinase phosphorylation) in tumor tissue to link drug exposure with biological activity.

-

Alternative indications: Investigating efficacy in models of inflammation or other diseases based on the broad activity of the benzimidazole scaffold.[1]

By adhering to this structured and scientifically-driven approach, researchers can efficiently and effectively advance the development of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole, ultimately translating a promising molecule into a potential therapeutic.

References

-

National Center for Biotechnology Information. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole. PMC. Available from: [Link]

-

National Center for Biotechnology Information. 1-[4-(2-[18F]Fluoroethoxy)-benzyl]-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione. Available from: [Link]

-

National Center for Biotechnology Information. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. NIH. Available from: [Link]

-

National Center for Biotechnology Information. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Available from: [Link]

-

Frontiers. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Available from: [Link]

-

PubMed Central. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Available from: [Link]

-

National Center for Biotechnology Information. The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. Available from: [Link]

-

Oncotarget. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Available from: [Link]

-

National Center for Biotechnology Information. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. PMC. Available from: [Link]

-

U.S. Food and Drug Administration. Step 2: Preclinical Research. Available from: [Link]

-

MDPI. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Available from: [Link]

-

MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available from: [Link]

-

ResearchGate. Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. Available from: [Link]

-

NAMSA. Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available from: [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC. Available from: [Link]

-

Dove Press. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Available from: [Link]

-

U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

-

Liveon Biolabs. Pre-Clinical Trials: USFDA Regulations to be Followed. Available from: [Link]

-

Taconic Biosciences. Using Animal Models for Drug Development. Available from: [Link]

-

ResearchGate. Pharmacokinetic of benzimidazole derivatives. Available from: [Link]

-

ResearchGate. Novel Protein Kinase Inhibitors: SMART Drug Design Technology. Available from: [Link]

-

ResearchGate. Benzimidazole and piperazine based hybrids as anti‐plasmodial/anti‐malarial agents. Available from: [Link]

-

Taylor & Francis Online. Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Available from: [Link]

-

National Center for Biotechnology Information. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. NIH. Available from: [Link]

-

PubMed. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Available from: [Link]

-

MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]

-

Karger. FDA Requirements for Preclinical Studies. Available from: [Link]

-

Wiley Online Library. Representative examples of benzimidazole‐piperazine hybrids as anticancer agents. Available from: [Link]

-

Wikipedia. Benzimidazole. Available from: [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Step 2: Preclinical Research | FDA [fda.gov]

- 8. fda.gov [fda.gov]

- 9. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole - Wikipedia [en.wikipedia.org]

- 11. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 14. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. karger.com [karger.com]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols for 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzimidazole-Piperazine Scaffolds in Oncology

The benzimidazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of bioactive compounds. When coupled with a piperazine moiety, the resulting benzimidazole-piperazine core structure has emerged as a promising pharmacophore for the development of novel anticancer agents.[1][2][3] These compounds have demonstrated a range of antitumor activities, including the disruption of critical cellular processes like microtubule dynamics, cell cycle progression, and survival signaling.[1][4]

This document provides detailed application notes and experimental protocols for the investigation of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole , a representative member of this chemical class, in cancer research. While this specific molecule is a novel investigational agent, the methodologies described herein are based on established principles for characterizing the anticancer properties of new chemical entities and are supported by extensive literature on related benzimidazole derivatives.[5][6]

Hypothesized Mechanism of Action: Targeting Microtubule Dynamics

Based on structure-activity relationship studies of similar benzimidazole-containing compounds, a plausible mechanism of action for 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.

This proposed mechanism involves the binding of the compound to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and, ultimately, programmed cell death.

Caption: Proposed mechanism of action for 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole.

Application Notes: A Guide for the Investigator

1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole can be utilized as a tool to explore several key areas of cancer biology:

-

Screening for Anticancer Activity: The primary application is to assess its cytotoxic and cytostatic effects across a panel of human cancer cell lines from various tissue origins (e.g., breast, lung, colon, glioblastoma).[7][8] This helps in identifying cancer types that are particularly sensitive to this compound.

-

Elucidating Mechanisms of Cell Death: Subsequent experiments should focus on determining whether the compound induces apoptosis, necrosis, or other forms of cell death.

-

Investigating Cell Cycle Perturbations: The compound's effect on cell cycle progression can be dissected to confirm if it induces arrest at a specific phase, as hypothesized.

-

Target Validation: Further molecular studies can be performed to confirm the engagement of the compound with its putative target, tubulin, and to understand the downstream signaling consequences.

Experimental Protocols

The following are detailed protocols for the initial characterization of the anticancer properties of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole.

Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

-

DMSO (for dissolving the compound)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the compound in DMSO. Make serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

| Parameter | Example Value |

| Cell Line | MCF-7 |

| Seeding Density | 8,000 cells/well |

| Incubation Time | 48 hours |

| Compound Conc. | 0.1 - 100 µM |

| IC50 | To be determined |

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).